molecular formula C15H19N3O2 B12771910 Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- CAS No. 86871-48-9

Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-

Cat. No.: B12771910
CAS No.: 86871-48-9
M. Wt: 273.33 g/mol
InChI Key: ADXFHPJOLYKRJV-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-: is a chemical compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine and pyrazole rings allows for versatile chemical reactivity and potential therapeutic applications .

Properties

CAS No.

86871-48-9

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

4-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine

InChI

InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)14-12-15(17-16-14)20-11-8-18-6-9-19-10-7-18/h1-5,12H,6-11H2,(H,16,17)

InChI Key

ADXFHPJOLYKRJV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=NNC(=C2)C3=CC=CC=C3

Origin of Product

United States

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